molecular formula C10H8BrNO2 B063077 2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one CAS No. 183559-32-2

2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one

Cat. No. B063077
M. Wt: 254.08 g/mol
InChI Key: KSOSBCIAJWGRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound is also known as BPO and is a member of the oxazole family of compounds.

Mechanism Of Action

The mechanism of action of BPO is not well understood. However, it has been suggested that BPO exerts its biological effects by binding to specific targets in cells and altering their function.

Biochemical And Physiological Effects

BPO has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, BPO has been shown to possess anti-microbial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One advantage of using BPO in lab experiments is its high purity and stability. BPO is also readily available and relatively inexpensive. However, one limitation of using BPO is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BPO. One potential area of research is the development of BPO-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the synthesis of BPO derivatives with enhanced biological activity. Finally, BPO could be further studied for its potential applications in material science and organic synthesis.

Synthesis Methods

The synthesis of BPO involves the condensation of 4-bromoacetophenone and methylglyoxal in the presence of a base such as potassium carbonate. This reaction yields BPO as a white crystalline solid with a melting point of 154-156°C.

Scientific Research Applications

BPO has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. BPO has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

183559-32-2

Product Name

2-(4-Bromophenyl)-4-methyloxazol-5(4H)-one

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C10H8BrNO2/c1-6-10(13)14-9(12-6)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

KSOSBCIAJWGRNI-UHFFFAOYSA-N

SMILES

CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC1C(=O)OC(=N1)C2=CC=C(C=C2)Br

synonyms

5(4H)-Oxazolone, 2-(4-bromophenyl)-4-methyl-

Origin of Product

United States

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